molecular formula C19H22N4O3 B12926089 2-((3-Aminobenzyl)(methyl)amino)-6,7-dimethoxy-5-methylquinazolin-4(1H)-one CAS No. 828242-25-7

2-((3-Aminobenzyl)(methyl)amino)-6,7-dimethoxy-5-methylquinazolin-4(1H)-one

Cat. No.: B12926089
CAS No.: 828242-25-7
M. Wt: 354.4 g/mol
InChI Key: WGUATYPMHKWHJF-UHFFFAOYSA-N
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Description

2-((3-Aminobenzyl)(methyl)amino)-6,7-dimethoxy-5-methylquinazolin-4(1H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its quinazolinone core structure, which is often associated with biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Aminobenzyl)(methyl)amino)-6,7-dimethoxy-5-methylquinazolin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Aminobenzyl Group: This step involves the reaction of the quinazolinone intermediate with 3-aminobenzylamine under controlled conditions.

    Methylation: The final step involves the methylation of the amino group using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

2-((3-Aminobenzyl)(methyl)amino)-6,7-dimethoxy-5-methylquinazolin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((3-Aminobenzyl)(methyl)amino)-6,7-dimethoxy-5-methylquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites, thereby affecting the biological pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methylpropan-1-ol: An alkanolamine with similar structural features.

    N-(3-Aminobenzyl)-N-methyl-2-propanolamine: A related compound with a similar amino and benzyl group.

Uniqueness

2-((3-Aminobenzyl)(methyl)amino)-6,7-dimethoxy-5-methylquinazolin-4(1H)-one is unique due to its specific quinazolinone core structure and the presence of both amino and methoxy groups, which confer distinct chemical and biological properties.

Properties

CAS No.

828242-25-7

Molecular Formula

C19H22N4O3

Molecular Weight

354.4 g/mol

IUPAC Name

2-[(3-aminophenyl)methyl-methylamino]-6,7-dimethoxy-5-methyl-3H-quinazolin-4-one

InChI

InChI=1S/C19H22N4O3/c1-11-16-14(9-15(25-3)17(11)26-4)21-19(22-18(16)24)23(2)10-12-6-5-7-13(20)8-12/h5-9H,10,20H2,1-4H3,(H,21,22,24)

InChI Key

WGUATYPMHKWHJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=C1OC)OC)N=C(NC2=O)N(C)CC3=CC(=CC=C3)N

Origin of Product

United States

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